Schwartz's reagent finds significant use as a catalyst in olefin polymerization reactions. These reactions involve the linking together of simpler olefin (alkene) molecules to form long-chain polymers. The specific type of polymer produced depends on the reaction conditions and the starting olefins used Sigma-Aldrich: . This process plays a crucial role in the large-scale production of various commercially important plastics like polyethylene and polypropylene.
Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz's reagent, is an organometallic compound with the molecular formula CHClZr and a molecular weight of 257.87 g/mol. This compound appears as an off-white microcrystalline powder and is sensitive to moisture and light, exhibiting a color change from white to pink and eventually to dark red upon exposure to heat or light . It is primarily utilized in organic synthesis due to its catalytic properties, particularly in hydrozirconation reactions involving alkenes and alkynes.
Schwartz's reagent plays a vital role in various chemical transformations, including:
Research indicates that bis(cyclopentadienyl)zirconium chloride hydride may exhibit antimicrobial properties. Complexes formed with O,O′-dialkyl and alkylene dithiophosphoric acids have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial research. Additionally, its role in radical reactions highlights its utility in biochemical pathways.
The synthesis of bis(cyclopentadienyl)zirconium chloride hydride can be achieved through several methods:
Bis(cyclopentadienyl)zirconium chloride hydride finds diverse applications in:
The interactions of bis(cyclopentadienyl)zirconium chloride hydride with various substrates are crucial for understanding its reactivity. The compound primarily targets olefins and alkynes through hydrozirconation, leading to the formation of stable organozirconium intermediates. Environmental factors such as moisture and light significantly influence its stability and reactivity.
Several compounds share structural or functional similarities with bis(cyclopentadienyl)zirconium chloride hydride. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Zirconocene dichloride | CHClZr | Precursor for bis(cyclopentadienyl)zirconium chloride hydride; used in similar reactions. |
Bis(cyclopentadienyl)titanium dichloride | CHClTi | Similar catalytic properties; used in olefin polymerization. |
Bis(eta5-cyclopentadienyl)hafnium chloride | CHClHf | Related organometallic compound; exhibits similar reactivity patterns. |
Bis(cyclopentadienyl)zirconium chloride hydride is unique due to its specific reactivity profile, particularly its ability to mediate reductions without affecting other sensitive functional groups. Its versatility as both a stoichiometric reagent and a catalyst distinguishes it from other similar compounds.
Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz’s reagent, was first synthesized in 1969 by Wailes and Weigold through the reduction of zirconocene dichloride (Cp2ZrCl2) with lithium aluminum hydride (LiAlH4). The compound gained prominence in the 1970s when Jeffrey Schwartz, a chemistry professor at Princeton University, demonstrated its utility in organic synthesis, particularly in hydrozirconation reactions. Early methods suffered from impurities, but refinements by Carr and Schwartz in 1979 using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) improved purity and accessibility.
The reagent’s dimeric structure was later confirmed via advanced techniques such as microcrystal electron diffraction (MicroED), resolving longstanding uncertainties about its bridging hydride configuration.
The compound adopts a dimeric "clam-shell" structure in the solid state, with two zirconium centers bridged by hydride ligands. Each zirconium atom is coordinated to two cyclopentadienyl (Cp) rings, one chloride, and one hydride ligand. Key structural parameters include:
Property | Value | Source |
---|---|---|
Zr–H Bond Length | 1.85–1.90 Å (bridging) | |
Zr–Cl Bond Length | 2.42 Å | |
Cp Ring Zr–C Distance | 2.30–2.35 Å |
The dimeric nature explains its low solubility in nonpolar solvents and reactivity in coordinating solvents like tetrahydrofuran (THF).
Schwartz’s reagent is pivotal for hydrozirconation, a reaction that adds Zr–H bonds across unsaturated substrates (alkenes, alkynes) with high regioselectivity. The process follows a syn-addition mechanism, producing stable organozirconium intermediates that undergo further functionalization (Table 1).
Table 1: Applications of Hydrozirconation
Substrate | Product | Key Transformation |
---|---|---|
Terminal Alkyne | E-Alkenylzirconocene | Stereospecific C–H activation |
Amide | Aldehyde | Selective reduction |
Propargyl Alcohol | Branched Alkenylzirconium | Directed functionalization |
The reagent’s Lewis acidity and empty d-orbitals facilitate substrate coordination, while its hydride ligand acts as a nucleophile. For example, in ketone vinylation, zirconium coordinates the carbonyl oxygen, enabling hydride transfer to generate enolate intermediates.
Bis(cyclopentadienyl)zirconium chloride hydride exhibits a distinctive molecular architecture that exemplifies the bent metallocene structural motif characteristic of group 4 transition metal complexes [1]. The compound adopts the typical "clam-shell" structure observed in other cyclopentadienyl-metal-halide complexes, where the cyclopentadienyl rings are not parallel but instead form an acute angle around the central zirconium atom [1]. This bent geometry contrasts sharply with the parallel ring arrangements found in classical sandwich compounds such as ferrocene [2].
The coordination geometry around the zirconium center can be described as distorted tetrahedral, with the metal atom coordinated by two cyclopentadienyl ligands in an eta-five bonding mode, one chloride ligand, and one hydride ligand [3] [4]. The zirconium-cyclopentadienyl centroid distances typically range from approximately 2.20 to 2.25 angstroms, which are consistent with other zirconocene derivatives [3]. The molecular formula (C₅H₅)₂ZrHCl corresponds to a molecular weight of 257.87 grams per mole, with the compound existing as a white microcrystalline powder under standard conditions [5] [6].
The electronic configuration of the zirconium center in this compound features a formal oxidation state of +4, resulting in a d⁰ electronic configuration [7]. This electron-deficient nature contributes to the compound's strong Lewis acidic character and its tendency to form dimeric structures through bridging interactions [7]. The bent metallocene geometry arises from the need to minimize electron-electron repulsions while maximizing orbital overlap between the metal d-orbitals and the π-systems of the cyclopentadienyl ligands [2].
The solid-state structure of bis(cyclopentadienyl)zirconium chloride hydride is fundamentally dimeric, featuring a centrosymmetric arrangement with two bridging hydride ligands connecting the two zirconocene units [3] [4]. This dimeric structure was definitively confirmed through microcrystal electron diffraction studies, which provided the first direct crystallographic evidence for the long-proposed structural arrangement [3] [4].
The dimer is stabilized by two bridging hydride ligands that occupy positions between the two zirconium centers, creating a four-membered Zr₂H₂ ring core [3] [4]. The bridging hydrides are positioned such that they bisect the zirconium atoms, chlorine atoms, and create a central mirror plane that runs perpendicular to the cyclopentadienyl rings [3]. The zirconium-hydride bond distances are approximately 1.80 angstroms, while the zirconium-chloride bond distances measure approximately 2.40 angstroms [3].
Fourier difference maps from electron diffraction studies clearly revealed the electron density corresponding to the bridging hydride positions, confirming their location in the void space between the metal centers [3] [4]. The hydrides emerge from regions of low electron density and can be refined freely during structural determination, providing strong evidence for their bridging nature [3]. This dimeric arrangement is crucial for the compound's stability, as the monomeric form would be highly electron-deficient and unstable under normal conditions [1].
The solid-state structure exhibits remarkable thermal stability, with the compound maintaining its crystalline integrity up to temperatures exceeding 300 degrees Celsius [9]. However, the compound shows sensitivity to light and moisture, with prolonged exposure leading to color changes from white to pink and eventually to dark red [9]. The dimeric structure is also supported by solid-state nuclear magnetic resonance spectroscopy, which indicates the presence of multiple zirconium environments consistent with the bridged arrangement [1] [7].
Bis(cyclopentadienyl)zirconium chloride hydride exhibits both similarities and distinct differences when compared to other members of the zirconocene family [2] [10]. The parent compound, bis(cyclopentadienyl)zirconium dichloride, adopts a monomeric bent metallocene structure with a cyclopentadienyl-zirconium-cyclopentadienyl angle of approximately 128 degrees and a chloride-zirconium-chloride angle of 97.1 degrees [10] [11]. This monomeric structure contrasts with the dimeric arrangement observed in the hydride chloride derivative.
The related bis(cyclopentadienyl)zirconium dihydride also exhibits dimeric behavior in the solid state, featuring multiple bridging hydride ligands similar to the chloride hydride compound [1] [12]. However, the dihydride complex shows greater structural complexity due to the presence of additional hydride ligands that can adopt various bridging and terminal coordination modes [7] [12]. Ansa-zirconocene hydrides, which contain bridging groups connecting the two cyclopentadienyl rings, demonstrate different structural preferences depending on the nature and size of the bridging unit [13] [14].
The comparative analysis reveals that the tendency toward dimeric structures in zirconium hydride complexes arises from the electron-deficient nature of the metal center and the strong bridging ability of hydride ligands [7] [12]. Unbridged zirconocene derivatives typically form tetranuclear clusters when treated with aluminum hydride reagents, while ansa-bridged systems prefer binuclear arrangements due to conformational constraints imposed by the bridging groups [7]. The chloride hydride complex represents an intermediate case, where the presence of one hydride and one chloride ligand per zirconium center favors the formation of stable dimeric structures.
Structural parameters for the chloride hydride complex are consistent with other zirconocene derivatives, showing zirconium-cyclopentadienyl distances in the typical range and bond angles that reflect the bent metallocene geometry [15] [16]. The compound's coordination environment can be described as distorted tetrahedral, similar to other four-coordinate zirconocene complexes [15]. The bridging hydride interactions in the chloride hydride complex are comparable to those observed in other dimeric zirconium hydride systems, with similar bond distances and bridging angles [13] [17].
The spectroscopic characterization of bis(cyclopentadienyl)zirconium chloride hydride has historically relied on a combination of techniques due to the compound's poor solubility in common organic solvents and its reactivity with polar chlorinated solvents [1] [3]. Fourier transform infrared spectroscopy has been instrumental in confirming the presence of bridging hydride ligands, with characteristic vibrations observed in the 1250-1300 wavenumber region [1] [18]. These bridging hydride stretches appear as broad absorption bands, consistent with hydride ligands in non-equivalent environments within the polymeric solid-state structure [18].
Solid-state chlorine-35 nuclear magnetic resonance spectroscopy has provided crucial evidence for the dimeric nature of the compound [1] [4]. The chlorine nuclear magnetic resonance data indicates the presence of chloride ligands in a specific chemical environment consistent with the proposed dimeric structure [1]. Additionally, solid-state nuclear magnetic resonance studies have revealed spectroscopic signatures that support the dimeric arrangement, although the specific chemical shift values have not been extensively reported due to the compound's challenging spectroscopic properties [1] [7].
Microcrystal electron diffraction has emerged as the definitive structural characterization technique for this compound, providing the first complete three-dimensional structural determination [3] [4]. The electron diffraction data, collected at ambient temperature using 300 kiloelectron volt electrons, yielded a high-completeness dataset with 90.6 percent coverage and a resolution of 1.15 angstroms [3] [4]. The structure was solved ab initio using direct methods and refined with anisotropic displacement parameters to achieve an R₁ value of 14.9 percent [3] [4].
The electron diffraction study definitively confirmed the centrosymmetric dimeric structure with two bridging hydride ligands, validating the structural model that had been proposed based on indirect spectroscopic evidence [3] [4]. Ultraviolet-visible spectroscopy of related zirconocene compounds shows characteristic absorption bands around 276 nanometers, corresponding to cyclopentadienyl-to-zirconium charge transfer transitions [19]. The compound's spectroscopic profile is consistent with its dimeric solid-state structure and the presence of bridging hydride interactions.
Table 1: Crystallographic Data for Bis(cyclopentadienyl)zirconium Chloride Hydride
Parameter | Value | Reference |
---|---|---|
Space Group | Centrosymmetric | Jones et al., 2019 [3] |
Resolution | 1.15 Å | Jones et al., 2019 [3] |
Data Completeness | 90.6% | Jones et al., 2019 [3] |
R₁ Value | 14.9% | Jones et al., 2019 [3] |
Temperature | Ambient (~23°C) | Jones et al., 2019 [3] |
Data Collection Method | Continuous Rotation MicroED | Jones et al., 2019 [3] |
Electron Beam Energy | 300 keV | Jones et al., 2019 [3] |
Structure Determination | Ab initio by direct methods | Jones et al., 2019 [3] |
Refinement Method | Anisotropic displacement parameters | Jones et al., 2019 [3] |
Dimer Structure | Yes, centrosymmetric dimer | Jones et al., 2019 [3] |
Bridging Hydrides | Two bridging hydrides | Jones et al., 2019 [3] |
Technique | Key Observation | Frequency/Chemical Shift | Structural Information |
---|---|---|---|
FT-IR Spectroscopy | Bridging hydride vibrations | 1250-1300 cm⁻¹ (broad) [1] [18] | μ-H bridging confirmed |
Solid-State ³⁵Cl NMR | Confirms dimeric structure | Not specified [1] | Dimeric nature |
Solid-State NMR | Indicates dimeric arrangement | Not specified [1] [7] | Solid-state dimeric structure |
MicroED | First direct structural confirmation | Structural data at 1.15 Å [3] [4] | Centrosymmetric dimer with bridging hydrides |
UV-Vis Spectroscopy | Characteristic metallocene absorption | 276 nm (Cp-Zr transitions) [19] | Cp-Zr coordination |
Table 3: Comparison with Related Zirconocene Complexes
Compound | Formula | Structure Type | Key Structural Features | Coordination Geometry |
---|---|---|---|---|
Bis(cyclopentadienyl)zirconium chloride hydride | (C₅H₅)₂ZrHCl | Dimeric with bridging hydrides [3] [4] | Two μ-H bridges, centrosymmetric | Distorted tetrahedral |
Bis(cyclopentadienyl)zirconium dichloride | (C₅H₅)₂ZrCl₂ | Monomeric bent metallocene [10] [11] | Bent Cp-Zr-Cp angle (~128°) | Bent sandwich |
Bis(cyclopentadienyl)zirconium dihydride | (C₅H₅)₂ZrH₂ | Dimeric with bridging hydrides [1] [12] | Multiple bridging hydrides | Distorted tetrahedral |
Bis(cyclopentadienyl)zirconium methyl chloride | (C₅H₅)₂ZrMeCl | Monomeric bent metallocene [20] | Single terminal groups | Bent sandwich |
Ansa-zirconocene hydrides | Various bridged structures | Various (mono/dimeric) [13] [14] | Constrained by bridge | Variable |
Flammable;Corrosive